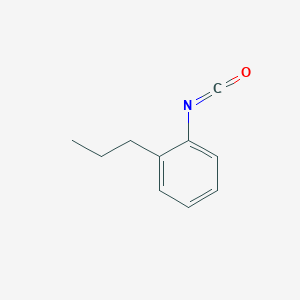
2-Propylphenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylphenyl isocyanate, also known as 1-isocyanato-2-propylbenzene, is an organic building block containing an isocyanate group . It is an aryl isocyanate .
Molecular Structure Analysis
The molecular formula of 2-Propylphenyl isocyanate is C10H11NO . The average mass is 161.200 Da and the monoisotopic mass is 161.084061 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propylphenyl isocyanate include a molecular weight of 161.20 g/mol . It has a refractive index of n20/D 1.522 (lit.), a boiling point of 50 °C/0.1 mmHg (lit.), and a density of 1.01 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Organic Building Block
2-Propylphenyl isocyanate, also known as 1-isocyanato-2-propylbenzene, is an organic building block containing an isocyanate group . It’s used in various chemical reactions due to its reactivity.
Cross-linking Agent in Biodegradable Materials
A significant application of 2-Propylphenyl isocyanate is its use as a cross-linking agent in biodegradable materials. For instance, it has been used to improve the melt strength and foamability of poly(lactic acid) (PLA) . The addition of 2-Propylphenyl isocyanate to PLA increases the degree of cross-linking, which in turn enhances the melt strength of the PLA mixture .
Enhancing Cellular Morphologies
The addition of 2-Propylphenyl isocyanate to PLA also leads to an enhancement in the cellular morphologies of the PLA mixtures . This is particularly useful in the production of PLA foams, where a uniformly fine cellular structure is desired .
Thermophysical Properties
2-Propylphenyl isocyanate has been studied for its thermophysical properties. Its enthalpy of vaporization at boiling point has been reported , which is crucial in various industrial and scientific applications.
Safety and Hazards
2-Propylphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is recommended .
Mécanisme D'action
Target of Action
2-Propylphenyl isocyanate is primarily used as a laboratory chemical and in the synthesis of substances
Mode of Action
This reactivity can lead to various chemical transformations, including polymerization reactions .
Biochemical Pathways
Given the reactivity of isocyanates, it is possible that this compound could interfere with various biochemical processes, particularly those involving molecules with active hydrogen atoms .
Pharmacokinetics
Due to its reactivity, it is likely that this compound would be rapidly metabolized and excreted .
Result of Action
Isocyanates in general are known to cause irritation and sensitization, suggesting that exposure to this compound could lead to similar effects .
Action Environment
The action of 2-Propylphenyl isocyanate can be influenced by various environmental factors. For example, the presence of compounds with active hydrogen atoms can lead to rapid reactions. Additionally, this compound is classified as a combustible liquid, suggesting that it should be kept away from heat and sources of ignition .
Propriétés
IUPAC Name |
1-isocyanato-2-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-5-9-6-3-4-7-10(9)11-8-12/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGTVMQTRFUUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369887 |
Source


|
| Record name | 2-Propylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylphenyl isocyanate | |
CAS RN |
190774-57-3 |
Source


|
| Record name | 2-Propylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

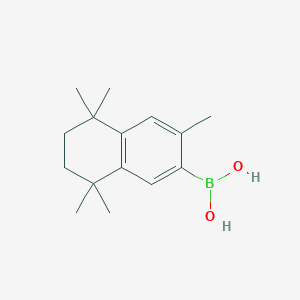
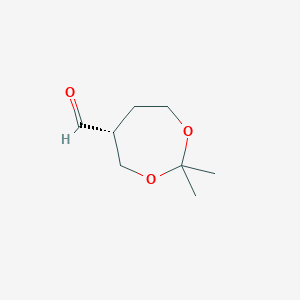
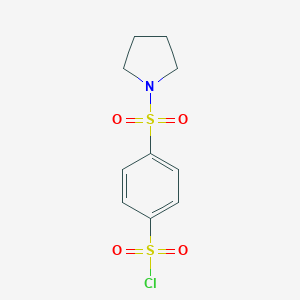
![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)
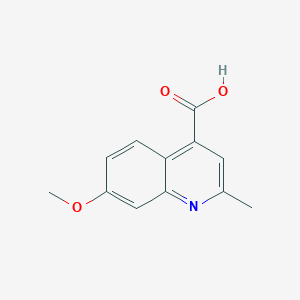
![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
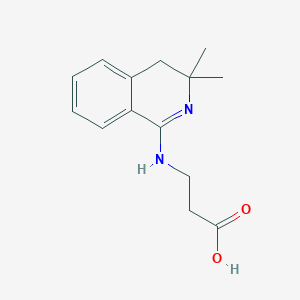

![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
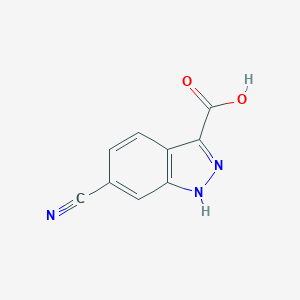
![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)


![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)